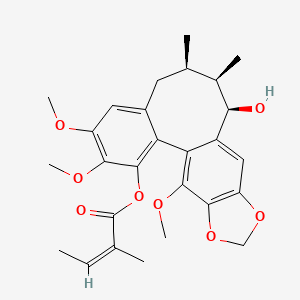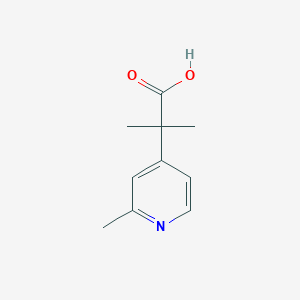![molecular formula C8H12N2O2S3 B13074221 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid CAS No. 743444-50-0](/img/structure/B13074221.png)
3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid: is a chemical compound with the molecular formula C8H12N2O2S3 and a molecular weight of 264.39 g/mol This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Reduced Thiadiazoles: Products of reduction reactions.
Functionalized Derivatives: Products of substitution reactions.
Scientific Research Applications
3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar thiadiazole structure with different substituents.
2-[[5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]propanoic acid: Similar propanoic acid moiety with different substituents on the thiadiazole ring.
3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate: Similar thiadiazole structure with different functional groups.
Uniqueness
The uniqueness of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
743444-50-0 |
|---|---|
Molecular Formula |
C8H12N2O2S3 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-[(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C8H12N2O2S3/c1-2-4-13-7-9-10-8(15-7)14-5-3-6(11)12/h2-5H2,1H3,(H,11,12) |
InChI Key |
NMMKLLILDOVFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


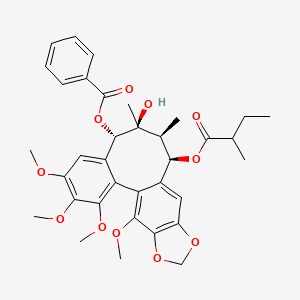
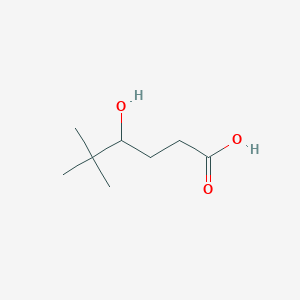

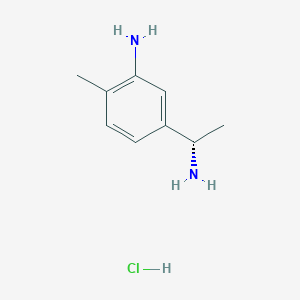
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)




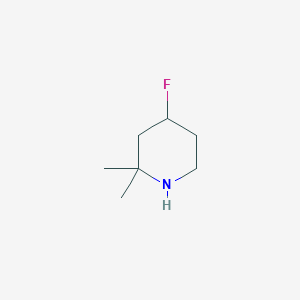
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)
